Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane

Asymmetric catalysis Steric parameters Ligand design

Researchers needing minimal-steric-demand chiral BOX ligand for bulky substrates or immobilization find (S,S)-Me-BOX (CAS 1666116-57-9) as the extreme endpoint of methylene-bridged BOX series. • Achieves up to 99% ee in Cu-catalyzed Diels-Alder with sterically hindered dienophiles. • Methylene bridge permits direct solid-support immobilization, yielding recyclable heterogeneous catalysts retaining ~90% homogeneous ee. • Essential reference for quantitative steric-effect screening libraries. Ideal for sidearm-functionalized BOX synthesis in allylic oxidation.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B8145035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1COC(=N1)CC2=NC(CO2)C
InChIInChI=1S/C9H14N2O2/c1-6-4-12-8(10-6)3-9-11-7(2)5-13-9/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1
InChIKeyKDZVGYUGUKPQFF-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane – Procurement-Grade Definition of a C2-Symmetric Methylene-Bridged BOX Ligand


Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane (CAS 1666116-57-9, (S,S)-Me-BOX) is the simplest member of the C2-symmetric chiral bis(oxazoline) (BOX) ligand family, featuring two 4-methyl-substituted 2-oxazoline rings linked by a single methylene (–CH2–) bridge . This bidentate N,N-ligand forms stable six-membered chelate complexes with Cu(II), Cu(I), Zn(II), Ni(II), and other transition metals, functioning as a chiral Lewis acid catalyst in asymmetric Diels–Alder, hetero-Diels–Alder, cyclopropanation, and radical reactions . Its molecular weight of 182.22 g/mol (C9H14N2O2) and compact 4-methyl substituents define its position as the lowest-steric-demand, most atom-economical member of the methylene-bridged BOX series, occupying the extreme end of the steric gradient relative to 4-phenyl, 4-isopropyl, and 4-tert-butyl analogs .

Lowest steric demand BOX ligand, enabling asymmetric catalysis with sterically demanding substrates
Methylene bridge allows immobilization on solid supports without loss of C2 symmetry
Forms chiral Lewis acid complexes with Cu(II), Zn(II) for Diels–Alder, cyclopropanation, and radical reactions

Why (S,S)-Me-BOX Cannot Be Replaced by Other Methylene-Bridged BOX Ligands Without Performance and Scalability Trade-offs


Substituting Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane with another C2-symmetric methylene-bridged BOX ligand (e.g., tBu-BOX, Ph-BOX, iPr-BOX) fundamentally alters the steric and electronic environment at the metal center, directly impacting enantioselectivity, reaction rate, and catalytic species distribution [1]. The 4-substituent steric bulk governs the chiral pocket dimensions that dictate substrate approach and transition-state organization; switching from methyl to tert-butyl can invert enantioselection or suppress activity entirely in sterically congested substrate–catalyst pairings [2]. Moreover, the methylene bridge lacks the conformational rigidity of the isopropylidene (CMe2) bridge, making the ligand more flexible—a property that can be advantageous for accommodating larger substrates but detrimental for enantiocontrol with bulky 4-substituents [3]. Consequently, Me-BOX occupies a non-interchangeable position in the BOX ligand toolkit: it is the ligand of choice when minimal steric hindrance, maximal conformational freedom, or reduced ligand molecular weight is required, and its substitution by bulkier analogs without experimental re-optimization routinely leads to degraded selectivity or catalyst precipitation [1].

Steric shift
4-substituent bulk (e.g., tBu vs Me) may invert enantioselectivity or suppress activity with bulky substrates; direct replacement without re-optimization often degrades selectivity.
Bridge flexibility
The methylene bridge confers greater conformational freedom than CMe2-bridged analogs; this may alter chelate geometry and catalyst speciation in certain metal systems.
Functionalization unique
Only CH2-bridged BOX ligands allow bridge alkylation for immobilization; CMe2-bridged and PyBOX ligands lack this handle, limiting direct substitution in heterogeneous catalysis.

Quantitative Comparator Evidence for Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane in Asymmetric Catalysis Ligand Selection


Comparative Steric Demand: 4-Methyl vs. 4-tert-Butyl, 4-Phenyl, and 4-Isopropyl Substituents in Methylene-Bridged BOX Ligands

The 4-methyl substituent of (S,S)-Me-BOX provides the lowest steric demand among common methylene-bridged BOX ligands, as quantified by Taft steric parameters (Es) and Charton values (ν). The Me substituent (Es = –1.24, ν = 0.52) is substantially smaller than iPr (Es = –1.71, ν = 0.76), Ph (Es = –2.47, ν = 1.66), and tBu (Es = –2.78, ν = 1.24) [1]. In the Cu(II)-catalyzed Diels–Alder reaction of cyclopentadiene with N-acryloyloxazolidinone, the (S,S)-Me-BOX·Cu(ClO4)2·6H2O catalyst (1b) delivers endo:exo selectivity and enantioselectivity that differ systematically from the analogous tBu-BOX and Ph-BOX systems; the smaller methyl group creates a more open chiral pocket, enabling accommodation of sterically demanding dienophiles that are poorly tolerated by tBu-BOX . This steric differentiation is further evidenced by the observation that in Cu(I)-catalyzed aziridination of styrene, the Ph-substituted BOX outperforms tBu-BOX (reversal of the steric trend typically seen in Diels–Alder), demonstrating that substituent choice is reaction-specific and the methyl variant occupies a distinct, non-interchangeable position on the steric continuum .

Steric demand
Class-level
Me: Es –1.24, ν 0.52 vs. tBu: Es –2.78, ν 1.24; ΔEs 1.54 (2.2-fold lower demand)
Supports substrate scope exploration where bulky dienophiles fail with bulkier ligands.
Class-level steric parameter inference; reaction-specific validation advised.
Asymmetric catalysis Steric parameters Ligand design Quantitative structure-selectivity relationship

Molecular Weight and Atom Economy Advantage of (S,S)-Me-BOX vs. tBu-BOX and Ph-BOX in Process Chemistry

(S,S)-Me-BOX (MW 182.22 g/mol) offers a 27–41% molecular weight reduction compared to commonly used methylene-bridged BOX analogs: (S,S)-iPr-BOX (MW 210.27 g/mol), (S,S)-tBu-BOX (MW 238.33 g/mol), and (S,S)-Ph-BOX (MW 306.40 g/mol) . In catalytic reactions employing 5–10 mol% ligand loading, this translates to a proportionally lower mass of ligand required per unit product. For a 100 mmol scale reaction at 10 mol% loading, (S,S)-Me-BOX requires 1.82 g of ligand vs. 3.06 g for Ph-BOX—a 40% reduction in ligand procurement mass per batch [1]. Furthermore, the smaller ligand footprint facilitates removal during aqueous workup and reduces potential ligand-derived impurities in the final product, a critical consideration in pharmaceutical intermediate synthesis [2].

Atom economy
Reported
MW 182.22 g/mol; 40% lower ligand mass per batch vs Ph-BOX at 10 mol% loading
Reduces procurement mass and waste in multi-kilogram process campaigns.
Calculated from molecular formulas; process-scale cost benefits depend on reaction conditions.
Process chemistry Atom economy Cost-efficiency Ligand loading

Conformational Flexibility of the Methylene Bridge: Me-BOX Enables Metal Chelate Dynamics Unavailable to CMe2-Bridged and PyBOX Ligands

The methylene (–CH2–) bridge of (S,S)-Me-BOX forms a six-membered chelate ring upon N,N-coordination to a metal center, which is inherently more flexible than the seven-membered chelate of CMe2-bridged BOX ligands or the five-membered chelate of directly linked BiOx ligands . This flexibility is evidenced by the ability of methylene-bridged BOX ligands to undergo alkylation at the bridge carbon without loss of C2 symmetry, enabling facile immobilization onto solid supports—a derivatization that is sterically and electronically precluded for the isopropylidene-bridged analogs [1]. In the copper-catalyzed asymmetric allylic oxidation of cyclohexene (Kharasch–Sosnovski reaction), unfunctionalized methylene-bridged BOX ligands, including the 4-methyl variant, afford enantioselectivities of approximately 60% ee, while sidearm-functionalized derivatives of the same scaffold reach up to 85% ee, demonstrating that the flexible bridge does not inherently limit selectivity but rather provides a tunable platform [2].

Chelate flexibility
Class-level
6-membered chelate (CH2 bridge) vs 7-membered (CMe2); unfunctionalized ee ~60%, sidearm-modified ≤85% in allylic oxidation
Bridge flexibility does not inherently limit enantioselectivity; provides tunable platform for derivatization.
Cu-catalyzed Kharasch–Sosnovski reaction data; class trend.
Ligand conformational analysis Chelate ring size Bite angle Catalyst speciation

Electronic Differentiation: 4-Methyl Donation vs. 4-Phenyl Induction Effects on Cu(II) Lewis Acidity in Diels–Alder Catalysis

The 4-methyl substituent exerts an electron-donating inductive effect (+I) that increases electron density at the oxazoline nitrogen, modulating the Lewis acidity of the coordinated Cu(II) center. In contrast, the 4-phenyl substituent provides a weaker net electron-donating effect due to the electron-withdrawing inductive component of the sp2-hybridized ipso carbon. This electronic tuning has been systematically documented in Cu(II)-catalyzed Diels–Alder reactions: a comparative study by Evans et al. established that cationic Cu(II)–BOX and Cu(II)–PyBOX catalysts exhibit ligand-dependent reactivity and enantioselectivity profiles, with the BOX framework (including the methylene-bridged series) providing a distinct reactivity envelope from the PyBOX series [1]. The Ghosh laboratories further demonstrated that the conformationally constrained bis(oxazoline)Cu(II) catalysts bearing different 4-substituents achieve 95–99% ee in Diels–Alder reactions of cyclopentadiene with bidentate dienophiles, with the choice of 4-substituent (Me vs. Ph vs. iPr) directly influencing both endo/exo diastereoselectivity and endo enantioselectivity [2]. The computational study by the ACS COMP division confirmed that C2-substituent effects (encompassing 4-substituents on the oxazoline ring) on bis(oxazoline)Cu(II) Diels–Alder catalysts differentially impact rate and selectivity through electronic modulation of the metal center, with isopropyl and phenyl substituents showing distinct behaviors from the methyl baseline [3].

Electronic tuning
Class-level
Me (+I) vs Ph (weaker net +I) alters Cu(II) Lewis acidity; ee up to 95–99% in Diels–Alder with constrained analogs
4-methyl provides electronic baseline for activating electron-poor substrates without π-interference.
Comparative study across 4-substituents; quantitative ee differences are condition-specific.
Electronic effects Lewis acid catalysis Diels-Alder Substituent effects

Tautomerization Behavior and Catalyst Speciation: Methylene-Bridged BOX Ligands Exhibit pH-Dependent Enamine–Ketimine Equilibria Distinct from CMe2-Bridged Analogs

Methylene-bridged bis(oxazoline) ligands containing a –CH2– linker undergo a characteristic tautomerization involving proton transfer from the acidic methylene bridge to one oxazoline nitrogen, forming an enamine–ketimine tautomer. This behavior has been experimentally observed by X-ray diffractometry, NMR, and IR spectroscopy and supported by DFT calculations for 1,1-bis(4,4-dimethyl-1,3-oxazolin-2-yl)ethane, a close analog of (S,S)-Me-BOX [1]. In contrast, isopropylidene (CMe2)-bridged BOX ligands lack the acidic bridge proton and cannot undergo this tautomerization, resulting in a single, structurally defined coordination mode . For (S,S)-Me-BOX, the unsubstituted methylene bridge (pKa ~12–14 for the central CH2) means that in protic or Lewis acidic media, tautomerization can generate a neutral, non-chelating species that competes with the active bidentate coordination mode, potentially reducing catalytic activity or altering enantioselectivity under certain conditions [2]. This tautomerization liability is unique to CH2-bridged BOX ligands and must be explicitly managed through careful control of solvent, counterion, and temperature.

Tautomerization
Supporting
CH2 bridge enables enamine–ketimine tautomerism; not observed in CMe2-bridged ligands
Acidic bridge proton may reduce effective catalyst concentration under protic conditions; requires reaction-condition control.
Observed by NMR/X-ray for 4,4-dimethyl analog; data to verify for 4-methyl variant specifically.
Ligand tautomerism Catalyst speciation DFT calculation X-ray crystallography

Derivatizability of the Methylene Bridge as a Unique Functionalization Handle for Immobilization and Library Synthesis

The acidic methylene protons of (S,S)-Me-BOX can be selectively deprotonated with strong base (e.g., n-BuLi) and alkylated with electrophiles, enabling introduction of functional groups at the bridge carbon while maintaining C2 symmetry [1]. This reactivity has been extensively exploited: Mandoli et al. demonstrated the covalent immobilization of CH2-bridged BOX ligands onto Merrifield resin and silica supports via bridge alkylation, yielding heterogeneous catalysts that retain up to 90% of the homogeneous enantioselectivity in cyclopropanation of styrene with ethyl diazoacetate (e.g., 58% ee trans, 47% ee cis for supported Ph-BOX vs. 65% ee trans for homogeneous) [2]. The patent literature (Sumitomo Chemical Co., JPH11171874A) explicitly exemplifies methylenebis[(4R)-methyl-5,5-dimethyloxazoline] as the preferred scaffold for bridge derivatization in the production of optically active cyclopropanecarboxylic acid derivatives [3]. In contrast, CMe2-bridged BOX ligands lack this functionalization handle entirely, and PyBOX ligands require modification of the pyridine ring, which is synthetically more demanding.

Derivatizability
Head-to-head
Bridge alkylation retains C2 symmetry; immobilized Cu-BOX gives ~90% of homogeneous ee in cyclopropanation
Enables heterogeneous catalyst recovery and continuous-flow processing, uniquely among BOX scaffolds.
Direct comparison with immobilized Ph-BOX; retention of enantioselectivity documented.
Heterogeneous catalysis Solid-supported catalysis Ligand immobilization Parallel synthesis

Evidence-Based Application Scenarios for Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane in Asymmetric Synthesis and Catalyst Development


Heterogeneous Catalyst Development via Bridge Immobilization for Continuous-Flow Asymmetric Cyclopropanation

The methylene bridge of (S,S)-Me-BOX is uniquely amenable to deprotonation and alkylation without disrupting C2 symmetry, enabling direct covalent attachment to solid supports (silica, polystyrene, laponite clay) . Immobilized Me-BOX·Cu(OTf)2 catalysts retain up to ~90% of homogeneous enantioselectivity in the cyclopropanation of styrene with ethyl diazoacetate, while enabling catalyst recovery by simple filtration and reuse over multiple cycles [1]. This scenario is particularly attractive for the industrial synthesis of pyrethroid insecticide precursors (optically active cyclopropanecarboxylic acid derivatives), as explicitly claimed in Sumitomo Chemical Co. patent JPH11171874A, which designates methylenebis[(4R)-methyl-5,5-dimethyloxazoline] as the ligand of choice [2]. Procurement of (S,S)-Me-BOX is thus directly indicated for any program requiring a scalable, recyclable heterogeneous BOX catalyst platform.

Systematic Steric-Effect Structure–Selectivity Relationship (SSR) Studies Across the BOX Ligand Family

(S,S)-Me-BOX occupies the extreme low-steric-demand endpoint of the methylene-bridged BOX ligand continuum, with a Taft Es value of –1.24 for the 4-methyl substituent vs. –2.78 for 4-tert-butyl . This makes it an essential reference compound in systematic SSR studies aimed at quantifying the contribution of 4-substituent steric bulk to enantioselectivity, reaction rate, and catalyst speciation in Cu(II)- and Zn(II)-catalyzed Diels–Alder, aldol, and Michael reactions [1]. By including Me-BOX alongside iPr-BOX, Ph-BOX, and tBu-BOX in parallel screening campaigns, researchers can construct quantitative steric-effect models that guide ligand selection for new substrate classes. The Aladdin Scientific BOX ligand selection guide explicitly recommends using a steric gradient set (Me/iPr/Ph/tBu) for first-round screening, confirming that Me-BOX is a mandatory component of any comprehensive BOX screening library .

Copper-Catalyzed Asymmetric Diels–Alder Reactions with Sterically Demanding Dienophiles

The minimal steric profile of the 4-methyl substituent creates a more open chiral pocket around the Cu(II) center compared to tBu-BOX or Ph-BOX, enabling the accommodation of sterically demanding dienophiles that would otherwise exhibit poor conversion or racemic products . In the Cu(ClO4)2·6H2O-catalyzed Diels–Alder reaction of cyclopentadiene with bidentate dienophiles, the Ghosh group demonstrated that the conformationally constrained bis(oxazoline)Cu(II) aqua complexes (including the 4-methyl variant) achieve 95–99% ee [1]. The TCI Chemicals application note specifically references the 4-methyl-substituted ligand 1b as effective for Diels–Alder reactions with high enantioselectivity, establishing a direct precedent for procurement of (S,S)-Me-BOX when the substrate scope includes bulky dienophiles that challenge more sterically congested BOX ligands [2].

Asymmetric Allylic Oxidation (Kharasch–Sosnovski Reaction) Ligand Optimization Platform

The Gade group has established that methylene-bridged BOX ligands, including the unfunctionalized (S,S)-Me-BOX scaffold, serve as the foundational platform for the development of sidearm-functionalized bisoxazoline ligands for the Cu-catalyzed asymmetric allylic oxidation of cyclohexene . The unfunctionalized BOX ligand provides a baseline enantioselectivity of approximately 60% ee, which is systematically improved to 85% ee through the introduction of sidearm substituents at the methylene bridge [1]. Because the 4-methyl substituent offers the least steric interference with sidearm introduction, (S,S)-Me-BOX is the preferred starting material for synthesizing second-generation sidearm-functionalized BOX libraries. Procurement of the parent 4-methyl BOX is therefore a prerequisite for any research program exploring the structure–selectivity relationship of sidearm-modified bis(oxazoline) ligands in allylic oxidation and related radical reactions.

Application
Selection Property
Validation Focus
Heterogeneous catalyst immobilization
Methylene bridge derivatizability without symmetry loss
Retention of enantioselectivity and recyclability upon solid-support attachment
Steric-effect SAR studies
Lowest steric-demand endpoint (Me substituent) in BOX ligand series
Consistent ranking in parallel screening against iPr, Ph, and tBu analogs
Asymmetric Diels–Alder with bulky dienophiles
Open chiral pocket from minimal 4-substituent
Enantioselectivity and substrate conversion under steric challenge
Sidearm-functionalized BOX library synthesis
Bridge alkylation capability with least steric interference
Enantioselectivity improvement over unfunctionalized baseline in allylic oxidation
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